molecular formula C8H6BrClN2 B2745179 5-bromo-4-chloro-3-methyl-1H-indazole CAS No. 1784317-17-4

5-bromo-4-chloro-3-methyl-1H-indazole

Cat. No.: B2745179
CAS No.: 1784317-17-4
M. Wt: 245.5
InChI Key: RORINVRJZNHYSH-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-methyl-1H-indazole ( 1784317-17-4) is a high-value, multi-halogenated indazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 6 BrClN 2 and a molecular weight of 245.50 , this compound serves as a versatile chemical building block. Its structure features a bromo and a chloro substituent on the fused benzene ring, alongside a methyl group on the pyrazole ring, providing multiple synthetic handles for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions . The indazole core is a privileged scaffold in pharmaceutical development, widely present in many bioactive molecules and essential to numerous natural products . Research into 3-methylindazole derivatives, in particular, has demonstrated their potential in various therapeutic areas. Recent studies highlight that such substituted indazoles can exhibit strong inhibitory activity against enzymes like α-glucosidase, suggesting applications in anti-hyperglycemic research . Furthermore, these compounds have been investigated for their in vitro cell-based antioxidant activity and potential to scavenge free radicals, which may be relevant for studying oxidative stress-related pathways . The presence of halogen atoms at the 4 and 5 positions is a common design strategy to enhance molecular interactions and optimize the physicochemical properties of lead compounds . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-4-chloro-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORINVRJZNHYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Chemical Reactions of Indazole Derivatives

Indazole derivatives can participate in various chemical reactions, including:

  • Suzuki Cross-Coupling : Useful for introducing aryl groups onto the indazole core .

  • N-Alkylation : Introduction of alkyl groups onto the nitrogen atom of the indazole ring .

  • Halogenation : Introduction or modification of halogen substituents .

Potential Reactions for 5-Bromo-4-Chloro-3-Methyl-1H-Indazole

Given its structure, this compound could undergo reactions such as:

  • Cross-Coupling Reactions : To introduce additional aryl or heteroaryl groups.

  • Substitution Reactions : Replacement of halogen substituents with other functional groups.

Biological Activity of Indazole Derivatives

Indazoles are known for their diverse biological activities, including anticandidal and antitumor properties . The structural modifications of indazoles can significantly affect their biological activity. For instance, the 3-phenyl-1H-indazole scaffold has shown promising anticandidal activity .

Biological Activity Data

CompoundBiological ActivityReference
3-Phenyl-1H-indazole derivativesAnticandidal activity
Indazole-3-amine derivativesAntitumor activity

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Nucleophilic Substitution : The bromine and chlorine atoms can be replaced with other functional groups.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield various derivatives.
  • Coupling Reactions : Participates in reactions like Suzuki-Miyaura coupling to form more complex molecules.

Chemistry

In organic synthesis, 5-bromo-4-chloro-3-methyl-1H-indazole serves as a crucial intermediate for creating more complex molecules. Its ability to undergo various chemical reactions facilitates the development of novel compounds with potential biological activities.

Biology

The compound is studied for its potential as a pharmacophore in drug discovery. Research indicates that indazole derivatives can interact with specific molecular targets, leading to various biological effects:

  • Antiviral Activity : Exhibits potential in inhibiting viral replication.
  • Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Associated with reduced inflammation in biological systems.

Medicine

This compound has shown promise in preclinical studies for therapeutic applications, particularly in the development of kinase inhibitors and other drugs targeting specific diseases. Its derivatives have been investigated for:

Therapeutic Area Potential Applications
AnticancerCytotoxic agents against cancer cell lines
Anti-inflammatoryInhibitors of inflammatory pathways
AntimicrobialAgents against bacterial infections

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Inhibition Studies : Research demonstrated that indazole derivatives could effectively inhibit inflammatory pathways, suggesting their potential use in anti-inflammatory drug development.
  • Anticancer Activity : Studies indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
  • Pharmacological Applications : The compound has been noted for its applications in synthesizing new pharmaceuticals due to favorable pharmacokinetic properties stemming from its unique structure.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

5-Bromo-3-chloro-1H-indazole (CAS 36760-19-7)
  • Structure : Bromine at position 5, chlorine at position 3.
  • Properties : Boiling point predicted at 368.5°C, density 1.878 g/cm³.
  • Comparison : The absence of a methyl group at position 3 and chlorine at position 4 reduces steric bulk compared to the target compound. The electron-withdrawing bromine and chlorine substituents likely enhance electrophilic reactivity, similar to the target compound .
5-Bromo-4-chloro-1H-indazole (CAS 1082041-90-4)
  • Structure : Bromine at position 5, chlorine at position 4.
  • Comparison : Missing the 3-methyl group, this compound has lower lipophilicity. The chlorine at position 4 may influence hydrogen bonding and intermolecular interactions differently than methyl at position 3 .
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-5-bromo-1H-indole (Compound 9)
  • Structure : Bromine at position 5 on an indole core fused to an imidazole ring.
  • Properties : Melting point >200°C; IR peaks at 1590–1650 cm⁻¹ (C=N stretching).
  • Comparison: The indole backbone (vs. The bromine’s electronic effects are comparable, but the fused imidazole introduces additional π-π stacking capability .
Alkylation of Indazoles
  • Example : 5-Bromo-1-ethyl-1H-indazole (Compound 3a) was synthesized via alkylation of 5-bromo-1H-indazole with ethyl bromide in DMF using Cs₂CO₃ (40% yield) .
  • Relevance : A similar approach could be applied to introduce the 3-methyl group in the target compound, though steric hindrance from existing substituents may require optimized conditions.
Multi-Step Condensation
  • Example : Compounds like 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) were synthesized via condensation of aldehyde intermediates with amines in DMF/K₂CO₃ .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Features (IR/NMR) Molecular Weight
5-Bromo-4-chloro-3-methyl-1H-indazole (Target) Not reported Predicted C-Br (533–600 cm⁻¹), δ 2.55 ppm (CH₃) inferred from analogs ~260.5 g/mol
5-Bromo-3-chloro-1H-indazole Not reported IR: C-Br ~550 cm⁻¹; NMR: δ 7.2–8.0 ppm (Ar-H) 231.48 g/mol
5-Bromo-1-ethyl-1H-indazole Dark orange liquid ¹H NMR: δ 1.45 (CH₃), 4.35 (CH₂) 225.10 g/mol
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-5-bromo-1H-indole >200 IR: 1593 cm⁻¹ (C=N); ¹³C NMR: δ 113.7–137.9 463.2 g/mol

Key Observations :

  • Halogen substituents (Br, Cl) increase molecular weight and reduce solubility in polar solvents.

Biological Activity

5-Bromo-4-chloro-3-methyl-1H-indazole is an indazole derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Target and Binding Affinity

Indazole derivatives, including this compound, are recognized for their ability to bind with high affinity to various receptors. This interaction can lead to a range of biological effects, including:

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication.
  • Anticancer Properties : Research indicates that it may affect tumor growth.
  • Anti-inflammatory Effects : It has been associated with reduced inflammation in biological systems.

Biochemical Pathways

The compound influences several biochemical pathways, which may explain its diverse biological activities. Notably, it has been reported to exhibit:

  • Antioxidant Activity : This property is crucial for combating oxidative stress in cells.
  • Antimicrobial and Antitubercular Effects : Demonstrating efficacy against various pathogens.
  • Antidiabetic Activity : Potentially useful in managing blood glucose levels.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity Type Description References
AntiviralInhibits viral replication
AnticancerReduces tumor growth in vitro and in vivo
Anti-inflammatoryDecreases inflammation markers
AntioxidantScavenges free radicals
AntimicrobialEffective against bacterial strains
AntitubercularShows activity against Mycobacterium tuberculosis
AntidiabeticImproves insulin sensitivity

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound exhibited significant inhibition of HCT116 colon cancer cell growth, suggesting its potential as a therapeutic agent in oncology .
    • Another investigation revealed its effectiveness as a PLK4 inhibitor with nanomolar IC50 values, indicating strong antiproliferative activity against cancer cell lines .
  • Anti-inflammatory Research :
    • Research showed that this compound could reduce levels of pro-inflammatory cytokines in vitro, supporting its use as an anti-inflammatory agent .
  • Antimicrobial Activity :
    • In vitro studies indicated that the compound displayed potent antimicrobial properties against a range of bacterial strains, suggesting its potential application in treating infections .

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-4-chloro-3-methyl-1H-indazole?

Answer:
The synthesis of this compound typically involves multi-step processes, including:

  • Ring-closure reactions : Acid- or radical-mediated cyclization of substituted pyrimidines or pyrazoles (e.g., as described for similar indazole derivatives in , where 7-arylvinyl- and 7-arylethynyl-indazoles were synthesized via condensation reactions) .
  • Functionalization of indazole precursors : Bromination and chlorination of pre-formed indazole scaffolds using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. For example, highlights bromination strategies for related heterocycles.
  • Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the final product.

Basic: How can the purity and identity of synthesized this compound be validated?

Answer:

  • Analytical Techniques :
    • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic proton environments for bromo, chloro, and methyl groups) .
    • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS for exact mass matching) .
    • HPLC : Assess purity (>95% by area normalization under UV detection at 254 nm) .
  • Elemental Analysis : Verify C, H, N, Br, and Cl content to confirm stoichiometry.

Advanced: How should researchers design enzymatic assays to evaluate the inhibitory activity of this compound against targets like α-glucosidase?

Answer:

  • Assay Design :
    • Substrate Selection : Use p-nitrophenyl-α-D-glucopyranoside (PNPG) as a chromogenic substrate. Hydrolysis by α-glucosidase releases p-nitrophenol, measurable at 405 nm .
    • Inhibition Protocol : Pre-incubate the enzyme with varying concentrations of the compound (e.g., 0.1–100 µM) before adding the substrate. Include acarbose as a positive control.
    • Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). demonstrates similar approaches for indazole derivatives .
  • Antioxidant Testing : For DPPH radical scavenging assays, monitor absorbance decay at 517 nm upon compound addition (see Mphahlele et al., 2020, in ) .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Iterative Validation :
    • Re-evaluate Computational Models : Check force field parameters (e.g., in MOE or AutoDock) for compatibility with halogenated indazoles. highlights molecular docking practices .
    • Experimental Replication : Test bioactivity under varied conditions (e.g., pH, temperature) to identify confounding factors.
    • Structural Confirmation : Use X-ray crystallography (via SHELXL, as in ) to verify binding modes if discrepancies arise between docking poses and activity .
  • Data Triangulation : Cross-reference results with orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamics).

Advanced: What crystallographic techniques are optimal for determining the molecular structure of this compound?

Answer:

  • Data Collection :
    • X-ray Diffraction : Use single crystals grown via slow evaporation (e.g., in dichloromethane/methanol).
    • Data Processing : Employ SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve heavy atoms (Br, Cl) and validate H-atom positions .
  • Refinement Strategies :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use the SQUEEZE tool in PLATON to model disordered solvent molecules.
  • Validation : Check CIF files against IUCr standards (e.g., via CheckCIF) to ensure geometric accuracy. provides examples of indazole derivatives refined using similar protocols .

Advanced: How can researchers optimize the compound’s solubility and stability for in vitro studies?

Answer:

  • Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80). Monitor precipitation via dynamic light scattering (DLS).
  • Stability Profiling :
    • pH Stability : Incubate in buffers (pH 2–9) and analyze degradation by HPLC .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Co-solvent Systems : Explore cyclodextrin encapsulation or lipid-based carriers for hydrophobic indazoles.

Advanced: What are the best practices for analyzing halogen bonding interactions in crystal structures of this compound?

Answer:

  • Interaction Analysis :
    • Use Mercury (CCDC) to measure Br···Cl or Cl···π distances (typically 3.3–3.5 Å for halogen bonds) .
    • Compare with Hirshfeld surfaces to visualize intermolecular contacts.
  • Energy Calculations : Employ DFT (e.g., Gaussian09) to quantify interaction energies (e.g., Br···O/N interactions). ’s structural data on brominated heterocycles provides a reference .

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